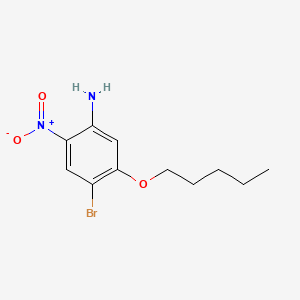

4-Bromo-2-nitro-5-(pentyloxy)aniline

Descripción general

Descripción

4-Bromo-2-nitro-5-(pentyloxy)aniline is an organic compound with the molecular formula C11H15BrN2O3 It is characterized by the presence of a bromine atom, a nitro group, and a pentyloxy group attached to an aniline ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-nitro-5-(pentyloxy)aniline typically involves a multi-step process. One common method includes the nitration of 4-bromo-5-(pentyloxy)aniline. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the ortho position relative to the amino group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-2-nitro-5-(pentyloxy)aniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

Major Products:

Reduction: 4-Bromo-2-amino-5-(pentyloxy)aniline.

Substitution: Various substituted anilines depending on the nucleophile used.

Oxidation: 4-Bromo-2-nitroso-5-(pentyloxy)aniline or 4-Bromo-2,5-dinitroaniline.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that derivatives of aniline compounds, including 4-bromo-2-nitro-5-(pentyloxy)aniline, exhibit antimicrobial properties. The nitro group in the compound enhances its reactivity and potential as an antimicrobial agent. Studies have shown that modifications in the aniline structure can lead to increased efficacy against various bacterial strains, making it a candidate for further development as an antibiotic or antifungal agent .

Quorum Sensing Inhibition

The compound has been investigated for its potential role as a quorum sensing inhibitor. Quorum sensing is a mechanism used by bacteria to communicate and coordinate behavior based on population density. Inhibiting this process can reduce virulence and biofilm formation in pathogenic bacteria. The synthesis of analogs based on the structure of this compound has shown promise in disrupting these signaling pathways, particularly in studies involving Chromobacterium violaceum .

Materials Science

Polymer Chemistry

this compound can serve as a monomer in the synthesis of conducting polymers. Its incorporation into polymer matrices can enhance electrical conductivity and thermal stability, making it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The presence of the pentyloxy group contributes to solubility and processability, which are crucial for polymer fabrication .

Dyes and Pigments

The compound's vibrant color properties make it a candidate for use as a dye or pigment in various applications, including textiles and coatings. Its stability under light and heat conditions can enhance the longevity of colored materials, providing an advantage over traditional dyes .

Environmental Applications

Environmental Monitoring

Due to its chemical structure, this compound can be utilized as a marker for environmental monitoring of pollutants. Research indicates that nitroaromatic compounds can be persistent environmental contaminants; thus, developing methods to detect such compounds is critical for assessing environmental health . Analytical techniques involving this compound could aid in tracking pollution levels in water bodies.

Data Table: Summary of Applications

Case Studies

- Antimicrobial Activity Study : A study conducted on various aniline derivatives showed that introducing nitro groups significantly increased antimicrobial efficacy against E. coli and Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing biological activity.

- Quorum Sensing Inhibition Research : A recent investigation into N-Heterocycles revealed that compounds similar to this compound effectively inhibited quorum sensing in Chromobacterium violaceum, leading to reduced biofilm formation and virulence factors.

- Polymer Synthesis Experiment : Researchers synthesized conducting polymers using this compound as a monomer, demonstrating improved conductivity and thermal stability compared to traditional polymers.

Mecanismo De Acción

The mechanism of action of 4-Bromo-2-nitro-5-(pentyloxy)aniline depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its effects are determined by its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparación Con Compuestos Similares

4-Bromo-2-nitroaniline: Lacks the pentyloxy group, making it less hydrophobic and potentially altering its reactivity and solubility.

2-Nitro-5-(pentyloxy)aniline: Lacks the bromine atom, which may affect its reactivity in substitution reactions.

4-Bromo-2-amino-5-(pentyloxy)aniline: The amino group instead of the nitro group changes its reactivity, particularly in reduction and oxidation reactions.

Uniqueness: 4-Bromo-2-nitro-5-(pentyloxy)aniline is unique due to the combination of functional groups that provide a balance of reactivity and stability. The presence of the bromine atom, nitro group, and pentyloxy group allows for diverse chemical transformations and applications in various fields of research.

Actividad Biológica

4-Bromo-2-nitro-5-(pentyloxy)aniline is an organic compound with the molecular formula C11H15BrN2O3 and a molecular weight of approximately 303.156 g/mol. It belongs to the class of substituted anilines, which are recognized for their diverse applications in pharmaceuticals and materials science. This compound features a bromine atom, a nitro group, and a pentyloxy substituent attached to an aniline structure, contributing to its potential biological activities.

Chemical Structure and Properties

The structural characteristics of this compound are significant in determining its biological activity. The presence of the bromine atom and the nitro group may influence its reactivity and interaction with biological targets. Below is a comparative table highlighting similar compounds and their unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Bromo-2-nitroaniline | Bromine and nitro groups on aniline | Lacks alkoxy substituent |

| 4-Bromo-3-nitroaniline | Bromine and nitro groups on aniline | Different position of nitro group |

| 4-Amino-2-nitroaniline | Amino instead of bromo group | Lacks halogen; different reactivity |

| 4-Bromo-2-methoxyaniline | Methoxy instead of pentyloxy | Shorter alkoxy chain |

Antimicrobial Activity

Substituted anilines have been explored for their antimicrobial properties. For example, compounds with similar structures have demonstrated effectiveness against various bacteria and fungi. The introduction of halogen groups (like bromine) often enhances the antimicrobial efficacy due to increased lipophilicity, which facilitates membrane penetration.

Anticancer Potential

Research into substituted anilines has indicated potential anticancer properties. For instance, compounds that interact with specific cellular pathways or inhibit key enzymes involved in cancer progression have been identified. The nitro group in this compound could play a role in such mechanisms by acting as an electron-withdrawing group, potentially enhancing interactions with biological macromolecules.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with various biological targets, including:

- Enzymes : Inhibition or modulation of enzyme activity could lead to altered metabolic pathways.

- Receptors : Binding to specific receptors may influence signaling pathways associated with cell proliferation or apoptosis.

Case Studies and Research Findings

Although direct case studies specifically focusing on this compound are scarce, insights can be drawn from studies on structurally related compounds:

- Study on Antibacterial Activity : A study examining substituted anilines found that compounds with halogen substitutions exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. These findings suggest that this compound may possess similar properties due to its bromine atom.

- Investigation into Anticancer Effects : Research involving nitro-substituted anilines has indicated potential as anticancer agents through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the nitro group in this compound may contribute to such effects.

- Reactivity Studies : Interaction studies have shown that compounds like this compound can serve as reactive intermediates in organic synthesis, which may also correlate with their biological reactivity.

Propiedades

IUPAC Name |

4-bromo-2-nitro-5-pentoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O3/c1-2-3-4-5-17-11-7-9(13)10(14(15)16)6-8(11)12/h6-7H,2-5,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZWPVYCXDSWFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C(=C1)N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681494 | |

| Record name | 4-Bromo-2-nitro-5-(pentyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255574-52-7 | |

| Record name | 4-Bromo-2-nitro-5-(pentyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.